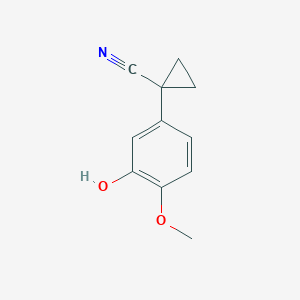
1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with hydroxy and methoxy groups, and a nitrile group
Preparation Methods
The synthesis of 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable phenyl derivative followed by the introduction of the nitrile group. The reaction conditions typically involve the use of reagents such as diazomethane or dihalocarbene for the cyclopropanation step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids or bases, and specific catalysts depending on the desired transformation. Major products formed from these reactions include carbonyl derivatives, amines, and various substituted phenylcyclopropanes.
Scientific Research Applications
1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can act as an electrophilic center, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar compounds to 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile include:
- 1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-carboxylic acid
- 1-(3-Hydroxy-4-methoxyphenyl)cyclopropane-1-methanol These compounds share the cyclopropane and phenyl structural motifs but differ in the functional groups attached to the cyclopropane ring. The presence of different functional groups can significantly alter their chemical reactivity and biological activity, highlighting the uniqueness of 1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile in terms of its potential applications and interactions.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H11NO2/c1-14-10-3-2-8(6-9(10)13)11(7-12)4-5-11/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
BCIUENQATDABGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


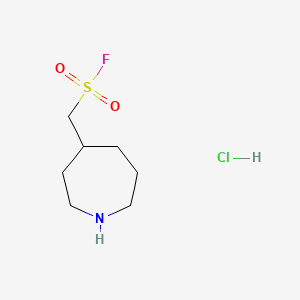
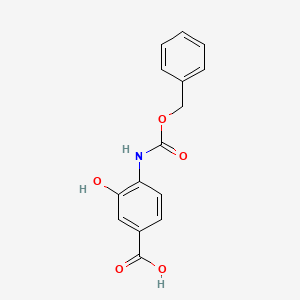
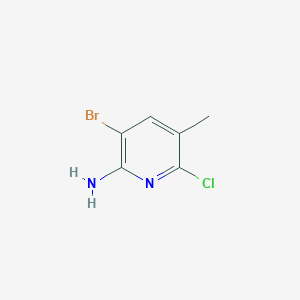
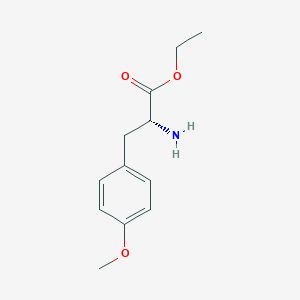

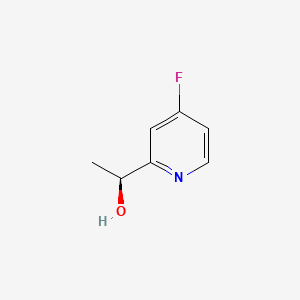

![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)
![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)
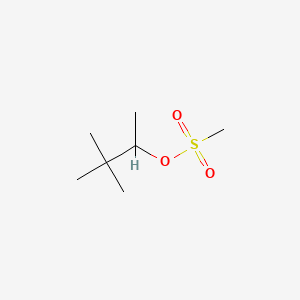
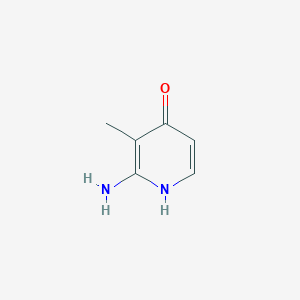
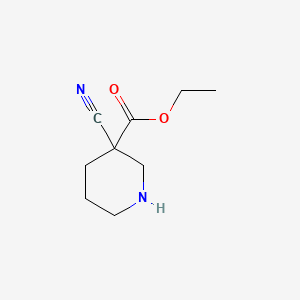
![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)

